molecular formula C27H29F4N5O7 B6291091 H-Tz-PEG4-TFP CAS No. 2565806-80-4

H-Tz-PEG4-TFP

Cat. No. B6291091
CAS RN: 2565806-80-4
M. Wt: 611.5 g/mol
InChI Key: XKFBVFPKGFKRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tz-PEG4-TFP (H-Tz-PEG4-Tetrafluorophenyl ester) is a novel small molecule that has recently been developed for use in laboratory experiments. It is a hydrophilic compound that is soluble in both aqueous and organic solvents. This compound is a highly versatile compound that can be used in a variety of applications, including synthesis, biochemistry, and cell biology. It is a useful tool for researchers as it has several advantages over other compounds, including its low toxicity, its ability to form stable complexes with proteins and other molecules, and its ability to be used in a wide range of experiments.

Scientific Research Applications

H-Tz-PEG4-TFP has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including peptides, proteins, and other molecules. It has also been used as a linker for the immobilization of proteins on solid surfaces and for the stabilization of proteins in solution. Additionally, this compound has been used in the study of protein-protein interactions and in the development of drug delivery systems.

Mechanism of Action

H-Tz-PEG4-TFP is a hydrophilic compound that can form stable complexes with proteins and other molecules. This is due to its ability to form hydrogen bonds with the proteins and other molecules. Additionally, the compound has been shown to be able to penetrate cell membranes, allowing it to be used in the study of intracellular processes.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic and to have no significant effect on the activity of enzymes. Additionally, it has been found to have no significant effect on the growth and development of cells in vitro.

Advantages and Limitations for Lab Experiments

H-Tz-PEG4-TFP has several advantages for use in laboratory experiments. It is a highly soluble compound that is stable in both aqueous and organic solvents. Additionally, it has a low toxicity and is able to form stable complexes with proteins and other molecules. However, it has some limitations, such as its inability to penetrate cell membranes, which limits its use in the study of intracellular processes.

Future Directions

H-Tz-PEG4-TFP has a wide range of potential applications in scientific research. Future research could focus on its potential use in drug delivery systems, its ability to form stable complexes with proteins and other molecules, and its potential use in the study of protein-protein interactions. Additionally, future research could focus on its ability to penetrate cell membranes and its potential use in the study of intracellular processes. Finally, future research could focus on its potential use in the synthesis of a variety of compounds, such as peptides, proteins, and other molecules.

Synthesis Methods

H-Tz-PEG4-TFP is a small molecule that can be synthesized in a variety of ways. The most common method of synthesis is the solution-phase synthesis, which involves the reaction of 4-trifluoromethylbenzyl chloride with 4-tetrahydropyranyloxy-2-ethoxy-1-ethoxy-1-methyl-1-pyrrolidine (THP-PEG4). This reaction produces the desired product, this compound, in high yields. Other methods of synthesis include solid-phase synthesis, microwave-assisted synthesis, and the use of catalysts.

properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[3-[[4-(1,2,4,5-tetrazin-3-yl)benzoyl]amino]propoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29F4N5O7/c28-20-16-21(29)24(31)25(23(20)30)43-22(37)6-9-40-11-13-42-15-14-41-12-10-39-8-1-7-32-27(38)19-4-2-18(3-5-19)26-35-33-17-34-36-26/h2-5,16-17H,1,6-15H2,(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFBVFPKGFKRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CN=N2)C(=O)NCCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F4N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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